![molecular formula C24H31N5O3S2 B12150637 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150637.png)
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a piperazine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core: This core structure is often formed via nucleophilic substitution reactions.
Incorporation of the Thiazolidinone Moiety: The thiazolidinone ring is introduced through reactions involving thioamides and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a pyrido[1,2-a]pyrimidin core fused with a thiazolidinone moiety and a hydroxyethyl group attached to a piperazine ring. The synthesis of this compound typically involves multi-step reactions that focus on the formation of the piperazine derivative and the introduction of the thiazolidinone group. Controlled conditions are essential for optimizing yield and purity during synthesis.
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of similar structures possess significant antibacterial and antifungal activities. The compound's ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary investigations suggest that this compound may modulate protein kinase activity, which is crucial in cancer cell proliferation. Compounds with similar structures have been reported to inhibit cell cycle progression in various cancer cell lines.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar pyrimidine derivatives. For example:
- Synthesis and Characterization : A study published in the International Journal of Pharma Research & Review explored various pyrimidine-linked compounds, demonstrating their potential as antimicrobial agents .
- Biological Evaluation : Another investigation highlighted the structure–activity relationship of pyrimidine derivatives, revealing varying degrees of inhibition against microbial strains based on substituent nature .
- Anticancer Activity : Research has indicated that certain derivatives can inhibit CDK4 and CDK6 activities, which are pivotal in cancer cell cycle regulation .
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
- 4-(2-hydroxyethyl)piperazin-1-yl derivatives
Uniqueness
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a piperazine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidinone moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a pyrido-pyrimidine core, and a thiazolidine derivative, indicating potential interactions with various biological targets. Its structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrido-pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.
Case Study:
In a study involving breast cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, suggesting potent cytotoxicity. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .
Antimicrobial Activity
The thiazolidine component of the compound contributes to its antimicrobial properties. Similar compounds have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Research Findings:
A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound inhibits bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound’s potential anti-inflammatory activity has also been explored. Inflammatory diseases often involve pathways mediated by cytokines and chemokines. Compounds similar to this have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Evidence:
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity: The thiazolidine moiety may interact with key enzymes involved in cancer progression and inflammation.
- Receptor Modulation: The piperazine ring may facilitate binding to various receptors implicated in tumor growth and inflammatory responses.
- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Data Summary
Properties
Molecular Formula |
C24H31N5O3S2 |
---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O3S2/c1-3-4-5-8-29-23(32)19(34-24(29)33)16-18-21(27-12-10-26(11-13-27)14-15-30)25-20-17(2)7-6-9-28(20)22(18)31/h6-7,9,16,30H,3-5,8,10-15H2,1-2H3/b19-16- |
InChI Key |
JWOBZHZZGZRCDS-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)SC1=S |
Origin of Product |
United States |
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